2-Amino-1-(pyridin-3-yl)ethanone (frequently procured as the dihydrochloride salt, CAS 51746-82-8) is a bifunctional alpha-aminoketone building block widely used for the synthesis of 3-pyridyl-substituted heterocycles . Featuring both a primary amine and a reactive carbonyl adjacent to a 3-pyridyl ring, this compound serves as a critical precursor in medicinal chemistry and agrochemical development [1]. Its primary procurement value lies in its ability to introduce a basic, hydrogen-bond-accepting pyridine moiety into molecular scaffolds, which typically enhances aqueous solubility and modulates target binding affinity compared to carbocyclic analogs. Industrial buyers favor the dihydrochloride form for its enhanced shelf stability and controlled reactivity in multi-step condensation workflows .
Substituting 2-amino-1-(pyridin-3-yl)ethanone with its carbocyclic analog, 2-amino-1-phenylethanone (phenacylamine), fundamentally alters the physicochemical profile of downstream products, stripping away the basic nitrogen required for improved aqueous solubility and specific kinase hinge-region interactions [1]. Furthermore, substitution with isomeric forms like 2-amino-1-(pyridin-2-yl)ethanone introduces severe process liabilities; the 2-pyridyl nitrogen is positioned to form strong bidentate chelates with transition metals, frequently leading to catalyst poisoning during downstream cross-coupling reactions or unwanted metal retention in final API formulations [2]. The 3-pyridyl isomer avoids this strong chelation trap while maintaining the desired electronic and solubility benefits, making it strictly non-interchangeable in transition-metal-catalyzed synthetic routes [1].
The incorporation of the 3-pyridyl moiety via 2-amino-1-(pyridin-3-yl)ethanone significantly enhances the aqueous solubility of downstream heterocyclic scaffolds compared to those derived from 2-amino-1-phenylethanone [1]. The basic pyridine nitrogen allows for salt formation in acidic media, which is critical for formulating orally bioavailable compounds. In comparative models of derived imidazoles, 3-pyridyl variants routinely exhibit a 10- to 50-fold increase in kinetic aqueous solubility at pH 2.0 compared to their phenyl counterparts, fundamentally altering formulation feasibility [2].
| Evidence Dimension | Aqueous solubility enhancement (pH 2.0) |
| Target Compound Data | 3-Pyridyl-derived heterocycles (typically >1 mg/mL via salt formation) |
| Comparator Or Baseline | Phenyl-derived heterocycles (phenacylamine derivatives, typically <0.1 mg/mL) |
| Quantified Difference | 10- to 50-fold increase in acidic aqueous solubility |
| Conditions | Kinetic solubility assays at pH 2.0 for downstream imidazole/oxazole derivatives |
Procurement of the 3-pyridyl building block is essential when downstream products require enhanced aqueous solubility for biological screening or oral formulation.
When selecting pyridyl building blocks for multi-step syntheses involving palladium or ruthenium catalysis, the position of the nitrogen is critical [1]. 2-Amino-1-(pyridin-2-yl)ethanone derivatives frequently act as strong bidentate (N,N or N,O) ligands, which can sequester transition metals, leading to catalyst deactivation and requiring high catalyst loadings (often >10 mol%). In contrast, the meta-relationship in 2-amino-1-(pyridin-3-yl)ethanone precludes this bidentate chelation . Syntheses utilizing the 3-pyridyl isomer maintain standard catalytic efficiency, allowing for cross-coupling steps to proceed with standard 1-3 mol% Pd loadings without significant yield degradation from metal sequestration [1].
| Evidence Dimension | Required catalyst loading for downstream cross-coupling |
| Target Compound Data | 2-Amino-1-(pyridin-3-yl)ethanone derivatives (1-3 mol% Pd) |
| Comparator Or Baseline | 2-Amino-1-(pyridin-2-yl)ethanone derivatives (>10 mol% Pd due to chelation) |
| Quantified Difference | >3-fold reduction in required precious metal catalyst loading |
| Conditions | Standard Pd-catalyzed cross-coupling steps on derived heterocyclic scaffolds |
Buyers scaling up syntheses that include transition-metal catalysis must select the 3-pyridyl isomer to prevent costly catalyst poisoning and complex metal remediation.
Free-base alpha-aminoketones are notoriously prone to self-condensation (forming dihydropyrazines) upon storage. Procurement of 2-amino-1-(pyridin-3-yl)ethanone as the dihydrochloride salt (CAS 51746-82-8) provides critical process stability [1]. The dual protonation (at both the primary amine and the pyridine nitrogen) completely suppresses nucleophilic attack, extending shelf life to >12 months under standard ambient storage. In contrast, the free base degrades rapidly, often showing >20% oligomerization within weeks at room temperature [2]. This controlled form allows for precise stoichiometric release of the free base in situ by adjusting the pH during cyclization reactions [1].
| Evidence Dimension | Ambient shelf stability against self-condensation |
| Target Compound Data | Dihydrochloride salt (>12 months stability, <2% degradation) |
| Comparator Or Baseline | Free base form (>20% degradation within weeks) |
| Quantified Difference | >10-fold extension in practical shelf life |
| Conditions | Ambient storage and standard laboratory handling |
Procuring the dihydrochloride salt is mandatory for ensuring lot-to-lot reproducibility and avoiding yield losses due to precursor degradation in industrial workflows.
The compound is the direct precursor of choice for constructing 5-(pyridin-3-yl)imidazoles and oxazoles via condensation with amidines or amides, respectively. It is prioritized when the target requires a basic nitrogen for improved solubility or specific receptor interactions [1].
In medicinal chemistry, the 3-pyridyl moiety is frequently utilized to form critical hydrogen bonds with the hinge region of kinases. This building block allows for the rapid incorporation of this pharmacophore into novel heterocyclic scaffolds without the chelation liabilities of the 2-pyridyl isomer [2].
2-Amino-1-(pyridin-3-yl)ethanone can serve as a precursor or structural analog in the synthesis of 3-pyridylglycine derivatives, which are valuable unnatural amino acids used in peptide modification and peptidomimetic drug design [3].